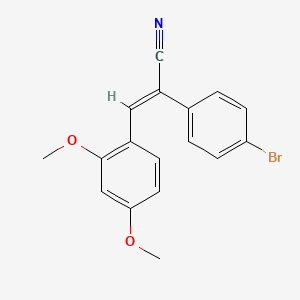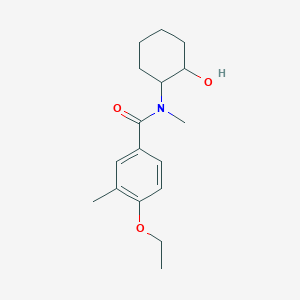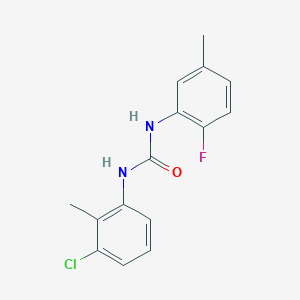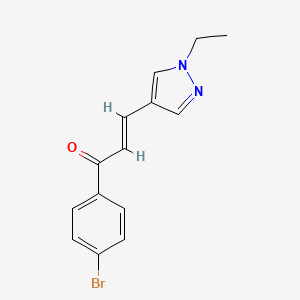
(2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system with a bromophenyl and a dimethoxyphenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile typically involves a series of organic reactions. One common method is the Knoevenagel condensation, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its conjugated system makes it useful in studying electronic properties and reactivity.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features could be explored for activity against various biological targets.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile
- (2E)-2-(4-fluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile
Uniqueness
The presence of the bromine atom in (2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile can influence its reactivity and interactions compared to its chloro and fluoro analogs
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-5-13(17(10-16)21-2)9-14(11-19)12-3-6-15(18)7-4-12/h3-10H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADQHHSMQDMFCF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Z)-hexan-2-ylideneamino]-4-hydroxybenzamide](/img/structure/B5296861.png)

![(5E)-3-[(4-fluorophenyl)methyl]-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]imidazolidine-2,4-dione](/img/structure/B5296884.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)

![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![N-(5-CHLORO-2-PYRIDINYL)-2-{[5-(3,4-DIMETHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)

![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)
